molecular formula C28H31ClN2O2 B564527 N-Desmethyl Loperamide-d3 CAS No. 1189488-17-2

N-Desmethyl Loperamide-d3

Cat. No.: B564527
CAS No.: 1189488-17-2
M. Wt: 466.036
InChI Key: ZMOPTLXEYOVARP-FIBGUPNXSA-N
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Description

N-Desmethyl Loperamide-d3 is a deuterium-labeled derivative of N-Desmethyl Loperamide. It is a stable isotope-labeled compound used primarily in scientific research. The compound has the molecular formula C28H28D3ClN2O2 and a molecular weight of 466.03 g/mol . It is often used as a reference standard in various analytical applications.

Mechanism of Action

Target of Action

N-Desmethyl Loperamide-d3 is the deuterium labeled version of N-Desmethyl Loperamide . It is structurally similar to opiate receptor agonists . The primary targets of this compound are the opioid receptors in the gut, which play a crucial role in controlling diarrhea .

Mode of Action

this compound, like its parent compound Loperamide, works by interacting with its opioid receptor targets. This interaction results in a decrease in the speed at which the contents of the gut are pushed through the intestines, allowing more time for water and electrolytes to be absorbed back into the body. This results in firmer stools that are passed less frequently .

Biochemical Pathways

The primary metabolic pathway of Loperamide is oxidative N-demethylation mediated by CYP2C8 and CYP3A4, to form N-demethyl loperamide . CYP2B6 and CYP2D6 also play a minor role in loperamide N-demethylation . The metabolites of loperamide, including N-Desmethyl Loperamide, are pharmacologically inactive .

Pharmacokinetics

The pharmacokinetics of this compound is expected to be similar to that of Loperamide. Loperamide is extensively metabolized, and its primary metabolic pathway is oxidative N-demethylation . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of gut motility. By acting on the opioid receptors in the gut, it slows down the movement of the intestinal contents, leading to increased water absorption and the formation of firmer stools .

Biochemical Analysis

Biochemical Properties

N-Desmethyl Loperamide-d3 interacts with various biomolecules, primarily as a tracer for quantitation during drug development . It is incorporated into drug molecules, potentially affecting their pharmacokinetic and metabolic profiles .

Cellular Effects

This compound’s effects on cells are primarily observed in its role as a tracer in drug development . It does not appear to directly influence cell function, cell signaling pathways, gene expression, or cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is primarily related to its role as a deuterium-labeled tracer . It does not exert direct effects at the molecular level, such as binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression .

Temporal Effects in Laboratory Settings

As a deuterium-labeled compound, it is likely stable and does not degrade significantly over time .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models . As a tracer, it is typically used in controlled quantities that do not produce observable effects .

Metabolic Pathways

This compound is involved in the metabolic pathways of Loperamide, its parent compound . It interacts with the enzymes and cofactors involved in these pathways .

Transport and Distribution

As a deuterium-labeled compound, it is likely to follow the same transport and distribution patterns as its parent compound, Loperamide .

Subcellular Localization

As a deuterium-labeled compound, it is likely to be found wherever its parent compound, Loperamide, is localized within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Desmethyl Loperamide-d3 can be synthesized through a variety of methods, one of the most common being the reaction of deuterated hydrogen with N-Desmethyl Loperamide . The specific reaction conditions and reagents used can vary, but typically involve the use of deuterium gas and a suitable catalyst to facilitate the incorporation of deuterium atoms into the molecule.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications for research and analytical use .

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl Loperamide-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced forms of the compound, and various substituted analogs depending on the specific reagents and conditions used .

Scientific Research Applications

N-Desmethyl Loperamide-d3 is widely used in scientific research, particularly in the following fields:

Comparison with Similar Compounds

Similar Compounds

    Loperamide: The parent compound, used widely as an anti-diarrheal medication.

    N-Desmethyl Loperamide: The non-deuterated form of N-Desmethyl Loperamide-d3.

    Loperamide N-oxide: An oxidized derivative of loperamide

Uniqueness

This compound is unique due to its deuterium labeling, which makes it particularly useful in analytical applications. The presence of deuterium atoms allows for precise tracking and quantification in various studies, providing insights that are not possible with non-labeled compounds .

Properties

IUPAC Name

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenyl-N-(trideuteriomethyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31ClN2O2/c1-30-26(32)28(23-8-4-2-5-9-23,24-10-6-3-7-11-24)18-21-31-19-16-27(33,17-20-31)22-12-14-25(29)15-13-22/h2-15,33H,16-21H2,1H3,(H,30,32)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOPTLXEYOVARP-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675812
Record name 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-N-(~2~H_3_)methyl-2,2-diphenylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189488-17-2
Record name 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-N-(~2~H_3_)methyl-2,2-diphenylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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